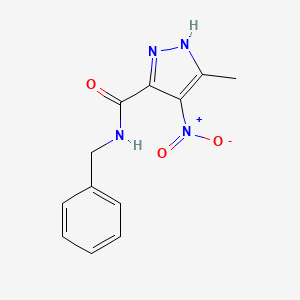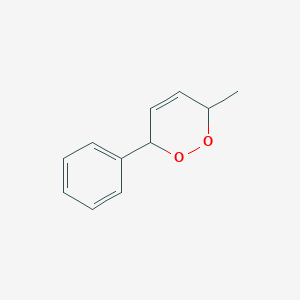![molecular formula C12H14OS B14415200 [(Tert-butoxyethynyl)sulfanyl]benzene CAS No. 79894-50-1](/img/structure/B14415200.png)
[(Tert-butoxyethynyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Tert-butoxyethynyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a tert-butoxyethynyl group and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Tert-butoxyethynyl)sulfanyl]benzene typically involves the reaction of tert-butoxyethyne with a suitable benzene derivative under controlled conditions. The reaction may require the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and isolation to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[(Tert-butoxyethynyl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
[(Tert-butoxyethynyl)sulfanyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(Tert-butoxyethynyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The tert-butoxyethynyl group can participate in various chemical reactions, while the sulfanyl group can form bonds with other molecules. These interactions can influence the compound’s reactivity and its effects in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
Ethynylbenzene: A benzene ring with an ethynyl group attached.
Thiophenol: A benzene ring with a sulfanyl group attached.
Uniqueness
[(Tert-butoxyethynyl)sulfanyl]benzene is unique due to the combination of the tert-butoxyethynyl and sulfanyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
| 79894-50-1 | |
Fórmula molecular |
C12H14OS |
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxy]ethynylsulfanylbenzene |
InChI |
InChI=1S/C12H14OS/c1-12(2,3)13-9-10-14-11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clave InChI |
VUBPPKMXBXLCGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC#CSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)


